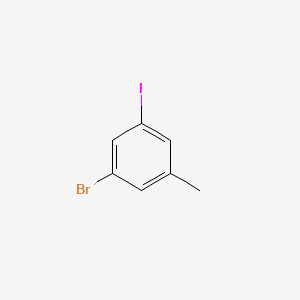

1-Bromo-3-iodo-5-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-iodo-5-methylbenzene is an organic compound with the molecular formula C7H6BrI . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of 1-Bromo-3-iodo-5-methylbenzene can be achieved through several methods. One common method is the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure . Another method involves an eight-step synthesis from benzene .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-iodo-5-methylbenzene consists of a benzene ring with bromine, iodine, and a methyl group attached to it . The exact mass of the molecule is 295.869751 Da .Chemical Reactions Analysis

Benzene derivatives like 1-Bromo-3-iodo-5-methylbenzene can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

1-Bromo-3-iodo-5-methylbenzene has a molecular weight of 296.931 Da . It has a density of 2.062 g/cm3 and a boiling point of 268.1ºC at 760 mmHg .科学的研究の応用

Thermochemistry of Halogen-Substituted Methylbenzenes : This study explored the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-Bromo-3-iodo-5-methylbenzene, by examining their vapor pressures, vaporization, fusion, and sublimation enthalpies. The findings contribute to understanding the fundamental physical properties of such compounds (Verevkin et al., 2015).

Ring Halogenations of Polyalkylbenzenes : This research involved the use of halogenating agents for ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of halogenated compounds like 1-Bromo-3-iodo-5-methylbenzene. The study provides insight into selectivities in substrates, halogen sources, and catalysts, which is vital for synthetic chemistry applications (Bovonsombat & Mcnelis, 1993).

CuI-catalyzed Domino Process : This paper presents a CuI-catalyzed coupling process of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans. Such transformations are crucial in the synthesis of complex organic compounds and highlight the application of 1-Bromo-3-iodo-5-methylbenzene in catalyzed synthesis reactions (Lu et al., 2007).

Efficient Methods for 1,2-Dibromobenzenes Synthesis : This study discusses the synthesis of various dibromobenzene derivatives, including compounds structurally similar to 1-Bromo-3-iodo-5-methylbenzene. These compounds are valuable precursors for organic transformations and serve as intermediates in chemical syntheses (Diemer et al., 2011).

Liquid-phase Oxidation of Methylbenzenes : Research into the liquid-phase oxidation of methylbenzenes, including brominated and iodinated variants, is relevant for understanding the chemical behavior and potential applications of 1-Bromo-3-iodo-5-methylbenzene in oxidation reactions (Okada & Kamiya, 1981).

Safety And Hazards

将来の方向性

The future directions of 1-Bromo-3-iodo-5-methylbenzene could involve its use in the synthesis of other organic compounds. For example, it could be used in the synthesis of benzene derivatives through electrophilic aromatic substitution . Additionally, it could be used in the large-scale synthesis of the thromboxane receptor antagonist .

特性

IUPAC Name |

1-bromo-3-iodo-5-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMQLWBTZQNAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697110 |

Source

|

| Record name | 1-Bromo-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-iodo-5-methylbenzene | |

CAS RN |

116632-38-3 |

Source

|

| Record name | 1-Bromo-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)